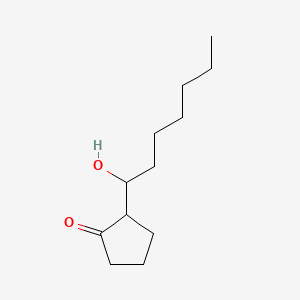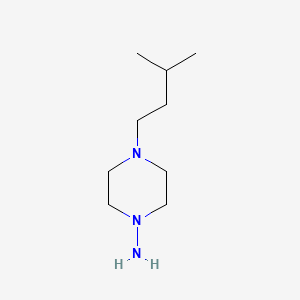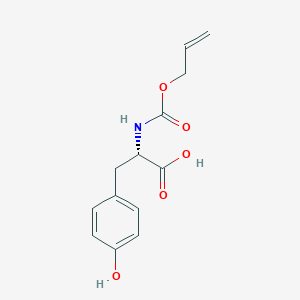
N-Boc-2-(2-methoxyphenoxy)ethanamine
概要
説明
N-Boc-2-(2-methoxyphenoxy)ethanamine: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methoxyphenoxy group, and an ethylcarbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-(2-methoxyphenoxy)ethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-methoxyphenoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: : In an industrial setting, the production of tert-butyl 2-(2-methoxyphenoxy)ethylcarbamate may involve the use of larger reaction vessels and automated systems to control the reaction conditions. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: : N-Boc-2-(2-methoxyphenoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used under reflux conditions.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)ethylcarbamate.
Reduction: Formation of 2-(2-methoxyphenoxy)ethylamine.
Substitution: Formation of 2-(2-halophenoxy)ethylcarbamate.
科学的研究の応用
Chemistry: : N-Boc-2-(2-methoxyphenoxy)ethanamine is used as a building block in organic synthesis. It can be used to introduce the carbamate functionality into various molecules, which can then be further modified to create complex organic compounds.
Biology: : In biological research, this compound can be used as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the study of amine-containing biomolecules.
Medicine: : this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds that contain the carbamate functionality, which is known to enhance the stability and bioavailability of drugs.
Industry: : In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of tert-butyl 2-(2-methoxyphenoxy)ethylcarbamate involves the interaction of the carbamate group with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in the study of enzyme function and regulation.
類似化合物との比較
Similar Compounds
- Tert-butyl 2-(2-hydroxyphenoxy)ethylcarbamate
- Tert-butyl 2-(2-chlorophenoxy)ethylcarbamate
- Tert-butyl 2-(2-bromophenoxy)ethylcarbamate
Uniqueness: : N-Boc-2-(2-methoxyphenoxy)ethanamine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and can also participate in hydrogen bonding, affecting its overall chemical behavior.
特性
分子式 |
C14H21NO4 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC名 |
tert-butyl N-[2-(2-methoxyphenoxy)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-9-10-18-12-8-6-5-7-11(12)17-4/h5-8H,9-10H2,1-4H3,(H,15,16) |
InChIキー |
RGFYUJKXCGVQDJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














